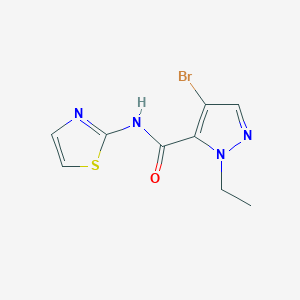
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body. This compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been shown to have antitumor activity, which makes it a potential candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new drugs and therapeutic agents based on the chemical structure of this compound.
3. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer and infectious diseases.
4. Studies to optimize the synthesis of this compound and develop more efficient and cost-effective methods for its production.
5. Investigation of the potential toxicity of this compound and the development of safety guidelines for its use in scientific research.
Synthesemethoden
The synthesis of 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-bromoethanol with thiosemicarbazide to form 1-(2-bromoethyl)-1,3-thiazol-2-amine. This intermediate is then reacted with ethyl isocyanate to form 4-bromo-1-ethyl-N-1,3-thiazol-2-yl-urea. The final step involves the reaction of the urea intermediate with 1H-pyrazole-5-carboxylic acid to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
4-bromo-1-ethyl-N-1,3-thiazol-2-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Additionally, this compound has been shown to have potential applications in the development of new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
4-bromo-2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4OS/c1-2-14-7(6(10)5-12-14)8(15)13-9-11-3-4-16-9/h3-5H,2H2,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMMGKGQLPUUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)
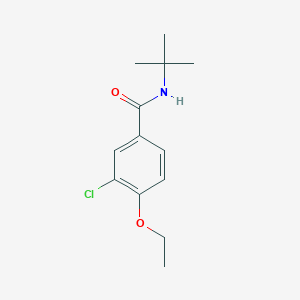
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)

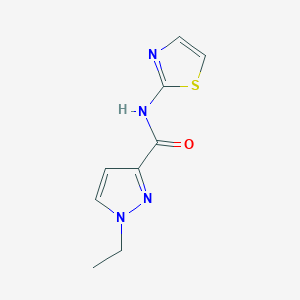

![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
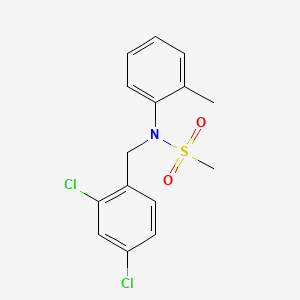
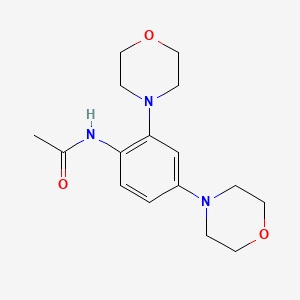
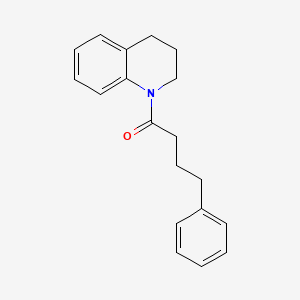
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)